For example, paper [] describes the synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives, starting with the reaction of 1,3-diphenyl-1H-pyrazol-4-carbaldehyde with various substituted anilines. The resulting imines were then reduced and finally reacted with benzenesulfonyl chloride to yield the target compounds.
Another example is provided in paper [], which focuses on the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives. Although structurally different, the synthesis strategy shares similarities with the previous example, involving the construction of the triazole ring and subsequent introduction of the phenylsulfonyl group.
While this specific compound's structural analysis is not explicitly provided in the given papers, several publications discuss the structural features of its derivatives. For instance, paper [] reports the crystal structure of a supramolecular iron(II) complex incorporating a modified 1-(phenylsulfonyl)-1H-pyrazol-4-amine ligand. This analysis highlights the ligand's ability to coordinate with metal ions and form supramolecular assemblies.
Furthermore, paper [] describes an X-ray crystal structure of a p38 MAP kinase inhibitor derived from 1-(phenylsulfonyl)-1H-pyrazol-4-amine bound to the ATP-binding pocket of p38α. This study reveals crucial hydrogen bond interactions between the inhibitor and the target protein, offering insights into the molecular basis of its inhibitory activity.
For instance, paper [], focusing on HIV-1 NNRTIs, suggests that the most promising molecule, 12126065, exerts its antiviral activity by binding to the HIV-1 reverse transcriptase enzyme, ultimately inhibiting viral replication.
Similarly, paper [] proposes that the incorporation of a 2,3-dihydroxypropoxy moiety on the pyrazole scaffold in a series of p38 MAP kinase inhibitors leads to potent and selective inhibition of p38α. The authors attribute this selectivity to a unique hydrogen bond interaction between the inhibitor's exocyclic amine and threonine 106 within the ATP binding site.
For instance, paper [] highlights the high density (1.67-1.86 g/cm3) and excellent thermal stability of various N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine salts. Similarly, paper [] discusses the optimization of a series of TYK2 inhibitors, focusing on improving their physicochemical properties such as cLogD to enhance their drug-likeness and oral bioavailability.
a) Antiviral Research: Paper [] describes the synthesis and evaluation of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives as potential antiviral agents against various RNA viruses. The study demonstrates the ability of some derivatives to inhibit Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication at micromolar concentrations.
b) Antibacterial, Antifungal, and Antimycobacterial Research: Papers [] and [] focus on synthesizing and evaluating a range of 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives for their antimicrobial activity. These studies report promising results against various bacterial, fungal, and mycobacterial strains, highlighting the potential of this scaffold for developing new antimicrobial agents.
c) HIV/AIDS Research: Paper [] investigates the use of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives as potential HIV-1 NNRTIs. The research identifies a lead compound with potent anti-HIV-1 activity and a favorable safety profile, suggesting its potential for further development as a therapeutic agent.
d) Parkinson's Disease Research: Paper [] explores the development of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives as potent and selective adenosine A2A receptor antagonists for treating Parkinson's disease. This study highlights the potential of targeting the adenosine A2A receptor using modified 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives for developing novel therapeutic strategies.
e) Inflammatory Diseases Research: Papers [], [], and [] focus on developing inhibitors targeting key signaling pathways involved in inflammatory diseases. Specifically, they explore the use of 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives as inhibitors of p38 MAP kinase, TYK2, and IRAK4, respectively. These studies demonstrate the potential of these inhibitors in preclinical models of inflammatory diseases, suggesting their therapeutic potential in humans.
f) Cancer Research: Papers [] and [] investigate the anticancer properties of 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives. While paper [] focuses on their ability to modulate autophagy and inhibit mTORC1 activity, paper [] explores their cytotoxic activity against different cancer cell lines. These findings suggest the potential of this scaffold for developing novel anticancer agents with distinct mechanisms of action.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2